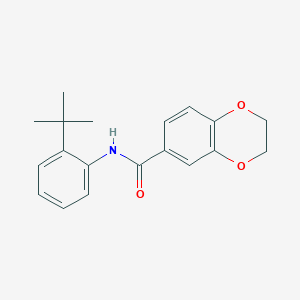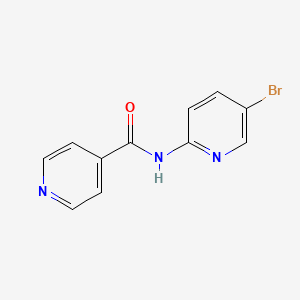
1-(4-chlorobenzyl)-4-cyclohexylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-4-cyclohexylpiperazine (CBP) is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic applications. CBP is a psychoactive compound that interacts with the central nervous system and has been studied for its effects on various neurological disorders. In
Wirkmechanismus
1-(4-chlorobenzyl)-4-cyclohexylpiperazine is believed to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, anxiety, and cognitive function. 1-(4-chlorobenzyl)-4-cyclohexylpiperazine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-(4-chlorobenzyl)-4-cyclohexylpiperazine has been shown to have a range of biochemical and physiological effects, including increased levels of serotonin and dopamine in the brain, decreased levels of cortisol (a stress hormone), and decreased levels of inflammatory markers. 1-(4-chlorobenzyl)-4-cyclohexylpiperazine has also been found to improve cognitive function, memory, and attention in humans.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-chlorobenzyl)-4-cyclohexylpiperazine has several advantages for use in lab experiments, including its high potency and selectivity for serotonin and dopamine receptors. However, 1-(4-chlorobenzyl)-4-cyclohexylpiperazine also has limitations, including its potential for abuse and addiction, and its lack of selectivity for other neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on 1-(4-chlorobenzyl)-4-cyclohexylpiperazine, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to investigate the long-term effects of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine use, as well as its potential for abuse and addiction. Finally, more research is needed to explore the potential therapeutic applications of 1-(4-chlorobenzyl)-4-cyclohexylpiperazine in combination with other drugs or therapies.
Synthesemethoden
1-(4-chlorobenzyl)-4-cyclohexylpiperazine can be synthesized through a multi-step process involving the reaction of 4-chlorobenzyl chloride with cyclohexylamine, followed by cyclization using sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure 1-(4-chlorobenzyl)-4-cyclohexylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorobenzyl)-4-cyclohexylpiperazine has been studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. It has also been studied for its effects on cognitive function and memory enhancement. 1-(4-chlorobenzyl)-4-cyclohexylpiperazine has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been found to improve cognitive function in humans.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-cyclohexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)17-4-2-1-3-5-17/h6-9,17H,1-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIZMAPXJJRKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinyl]ethanone](/img/structure/B5791142.png)




![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5791173.png)
![2-chloro-1-methyl-4-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5791181.png)

![2-[4-chloro-2-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5791212.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5791231.png)
![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)

